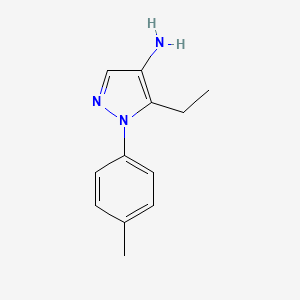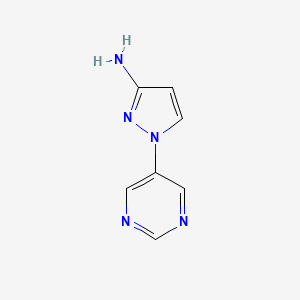![molecular formula C10H12F3NO B1528601 [4-Methyl-2-(2,2,2-Trifluorethoxy)phenyl]methanamin CAS No. 1249802-64-9](/img/structure/B1528601.png)
[4-Methyl-2-(2,2,2-Trifluorethoxy)phenyl]methanamin
Übersicht
Beschreibung
“[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine” is a chemical compound with the molecular formula C10H12F3NO . Its molecular weight is 219.20 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine” is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to a methanamine group . More detailed structural analysis would require specific experimental data .Physical And Chemical Properties Analysis
“[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
In der medizinischen Chemie wird diese Verbindung aufgrund ihres Potenzials als Baustein bei der Synthese pharmazeutischer Wirkstoffe untersucht. Ihr Trifluorethoxyphenyl-Rest könnte dazu beitragen, die Lipophilie und metabolische Stabilität therapeutischer Kandidaten zu erhöhen . Aufgrund ihres Potenzials, die Blut-Hirn-Schranke zu überwinden, könnte sie als Vorläufer bei der Entwicklung von Medikamenten gegen Erkrankungen des zentralen Nervensystems dienen.
Landwirtschaft
Als Zwischenprodukt in der chemischen Synthese könnte [4-Methyl-2-(2,2,2-Trifluorethoxy)phenyl]methanamin zur Herstellung von Agrochemikalien verwendet werden. Ihre strukturellen Eigenschaften könnten bei der Entwicklung neuer Pestizide oder Herbizide von Vorteil sein und einen neuen Ansatz für die Schädlings- und Unkrautbekämpfung in der landwirtschaftlichen Praxis bieten .
Materialwissenschaften
Die einzigartige chemische Struktur dieser Verbindung könnte in den Materialwissenschaften genutzt werden, insbesondere bei der Entwicklung organischer Halbleiter. Ihre elektronenziehende Trifluorethoxygruppe könnte zur Feinabstimmung der elektronischen Eigenschaften von Materialien für den Einsatz in organischen Leuchtdioden (OLEDs) oder Photovoltaikzellen beitragen .
Umweltwissenschaften
In den Umweltwissenschaften könnten Forscher die Verwendung von this compound als möglichen Tracer oder Marker in Umweltproben untersuchen. Ihre Stabilität und ihre charakteristische fluorierte Struktur machen sie zu einem Kandidaten für die Verfolgung organischer Schadstoffe in verschiedenen Ökosystemen .
Analytische Chemie
Diese Verbindung könnte in der analytischen Chemie als Standard- oder Referenzmaterial in der chromatographischen Analyse eine Rolle spielen. Aufgrund ihrer einzigartigen massenspektroskopischen Signatur, die durch die Trifluorethoxygruppe bereitgestellt wird, könnte sie bei der Identifizierung und Quantifizierung komplexer Gemische helfen .
Industrielle Anwendungen
Industriell könnte this compound bei der Synthese von Performance-Chemikalien eingesetzt werden. Ihre Einarbeitung in größere Moleküle könnte wünschenswerte Eigenschaften wie eine erhöhte thermische Stabilität oder chemische Beständigkeit verleihen, die bei Beschichtungen, Klebstoffen und Spezialpolymeren wertvoll sind .
Wirkmechanismus
Mode of Action
It is known that the compound interacts with its targets in a specific manner, leading to changes in the biochemical processes of the cell .
Biochemical Pathways
The exact biochemical pathways affected by [4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine are currently under investigation. It is believed that the compound may interact with several pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
It is known that the compound has a molecular weight of 21921 , which may influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine. Factors such as temperature, pH, and the presence of other compounds can affect how [4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine interacts with its targets and performs its action .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity . The nature of these interactions can include binding to active sites or altering enzyme conformation, thereby affecting the enzyme’s function.
Cellular Effects
The effects of [4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in gene expression and metabolic activity . These effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
At the molecular level, [4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. Additionally, it may act as an enzyme inhibitor or activator, altering the rate of biochemical reactions . Changes in gene expression can also occur as a result of its interaction with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function . Long-term studies in vitro or in vivo can provide insights into the compound’s stability and its long-term impact on cells.
Dosage Effects in Animal Models
The effects of [4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses could lead to toxicity or adverse effects . Threshold effects are often observed, where a certain concentration is required to elicit a response. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy.
Metabolic Pathways
[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . Studying these pathways helps in understanding how the compound is processed and utilized by the body.
Transport and Distribution
The transport and distribution of [4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine within cells and tissues are critical for its function. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of [4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can affect its interactions with other biomolecules and its overall function within the cell.
Eigenschaften
IUPAC Name |
[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-7-2-3-8(5-14)9(4-7)15-6-10(11,12)13/h2-4H,5-6,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMJVHCRJLGVQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1528525.png)
![3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid](/img/structure/B1528526.png)
![2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol](/img/structure/B1528527.png)


![[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B1528532.png)



![5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1528539.png)
![tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate](/img/structure/B1528541.png)
